

# Data Summary of Oleanolic Acid and its Phospholipid Complex

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## Compound Focus: Oleanonic Acid

CAS No.: 17990-42-0

Cat. No.: S003575

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The following tables consolidate key data on the biopharmaceutical properties and biological effects of OA and its phospholipid complex, highlighting the advantages of the complexation approach.

**Table 1: Biopharmaceutical Properties of Oleanolic Acid and its Phospholipid Complex**

Property / Parameter	Oleanolic Acid (Free Form)	Oleanolic Acid Phospholipid Complex	References
Aqueous Solubility	Very low (1.75 µg/mL)	Significantly increased (specific data not available in search results)	[1]
Oral Bioavailability	0.7% (in rats, 25-50 mg/kg)	Markedly enhanced (specific data not available in search results)	[1]
BCS Classification	Class IV (Low solubility, low permeability)	Aims to improve into Class I/II	[2]
Digestibility (Ileal, in pigs)	0.88	Not reported	[3]

Property / Parameter	Oleanolic Acid (Free Form)	Oleanolic Acid Phospholipid Complex	References
Plasma Concentration (in pigs, 240 min post-dose)	~4.29 µg/L	Not reported	[3]

**Table 2: Summary of Key Pharmacological Activities Enhanced by Complexation**

Pharmacological Activity	Key Findings / Mechanisms	Model Used	References
<b>Anti-inflammatory</b>	Reduces migration of inflammatory cells; lowers NO, TNF- $\alpha$ , IL-6, IL-1 $\beta$ levels; inhibits Akt/mTOR, NF- $\kappa$ B, and STAT3 pathways.	Zebrafish, RAW 264.7 macrophages, human endothelial cells	[4] [1]
<b>Hepatoprotective</b>	Protects against acute chemical liver injury, fibrosis, and cirrhosis; induces Nrf2-dependent gene expression.	Rats, mice	[5] [1]
<b>Anticancer</b>	Suppresses proliferation, migration, invasion; induces mitochondrial apoptosis and cell cycle arrest.	Various cancer cell lines (e.g., liver, lung, breast)	[5] [2]
<b>Antioxidant</b>	Scavenges free radicals; boosts glutathione peroxidase and superoxide dismutase activity.	<i>In vitro</i> , rat models	[1]
<b>Antiatherosclerotic</b>	Alleviates lipid plaque deposition; downregulates JNK and MAPK signaling pathways.	Zebrafish model	[6]

## Experimental Protocols

Here are detailed methodologies for preparing and characterizing the oleanolic acid phospholipid complex, drawing from current techniques in pharmaceutical development.

## Protocol 1: Preparation of OA-PC via Solvent Evaporation Method

This is a common and versatile method for forming phospholipid complexes.

- **Materials:**

- Oleanolic acid (purity >98%)
- Phospholipids (e.g., Soy Lecithin, Phosphatidylcholine)
- Anhydrous organic solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetone)
- Round-bottom flask
- Rotary evaporator with water bath
- Vacuum desiccator

- **Procedure:**

- **Step 1: Dissolution.** Accurately weigh OA and phospholipid (typical molar ratios range from 1:1 to 1:2) and dissolve them in the anhydrous organic solvent within the round-bottom flask.
- **Step 2: Reaction.** Stir the reaction mixture continuously at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 2-4 hours) to facilitate complex formation.
- **Step 3: Solvent Removal.** Remove the organic solvent using a rotary evaporator under reduced pressure, leaving a thin solid film on the flask walls.
- **Step 4: Drying.** Scrape the resulting solid and further dry it in a vacuum desiccator overnight to remove any residual solvent.
- **Step 5: Storage.** Store the final OA-PC complex in a sealed, light-resistant container at 4°C.

## Protocol 2: Characterization of the OA-PC Complex

- **Entrapment Efficiency / Drug Loading:**

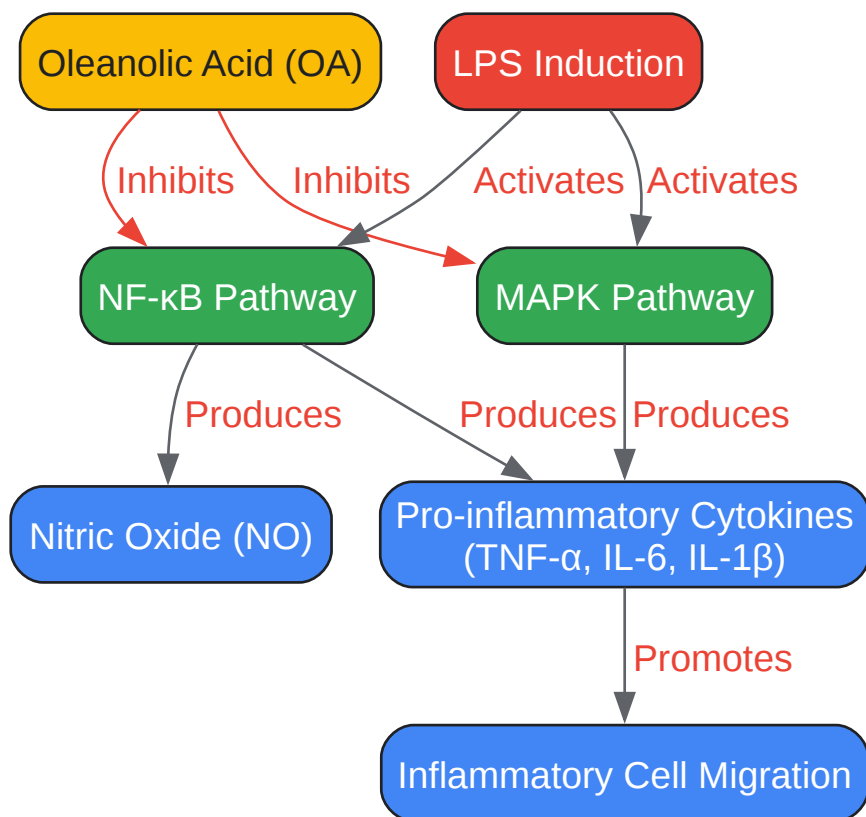
- **Principle:** Determine the amount of OA successfully associated with the complex.
- **Method:** Place a known amount of the OA-PC complex in a dialysis tube (MWCO 7 kDa) and immerse in a suitable buffer (e.g., PBS pH 6.8). After a set time, analyze the amount of uncomplexed, free OA in the external medium using HPLC [4]. Alternatively, centrifuge the complex and analyze the supernatant.
- **Calculation:** Entrapment Efficiency (%) = (Total OA - Free OA) / Total OA × 100% [4].

- **Fourier Transform Infrared Spectroscopy (FTIR):**

- **Principle:** Confirm complex formation by identifying shifts or disappearance of characteristic functional group peaks of OA and phospholipids.
  - **Method:** Prepare KBr pellets of OA, phospholipids, their physical mixture, and the OA-PC complex. Record spectra over a range of 4000-400  $\text{cm}^{-1}$ . A loss or shift of the OA carboxylic acid (O-H and C=O stretches) indicates interaction with the phospholipid [4].
- **Thermal Analysis (DSC):**
    - **Principle:** Investigate changes in the crystallinity of OA, which suggests amorphization and complexation.
    - **Method:** Load samples (OA, phospholipid, physical mixture, OA-PC) into sealed aluminum pans. Run a DSC program from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge. The disappearance or shift of the sharp OA melting endotherm in the complex confirms successful complex formation.

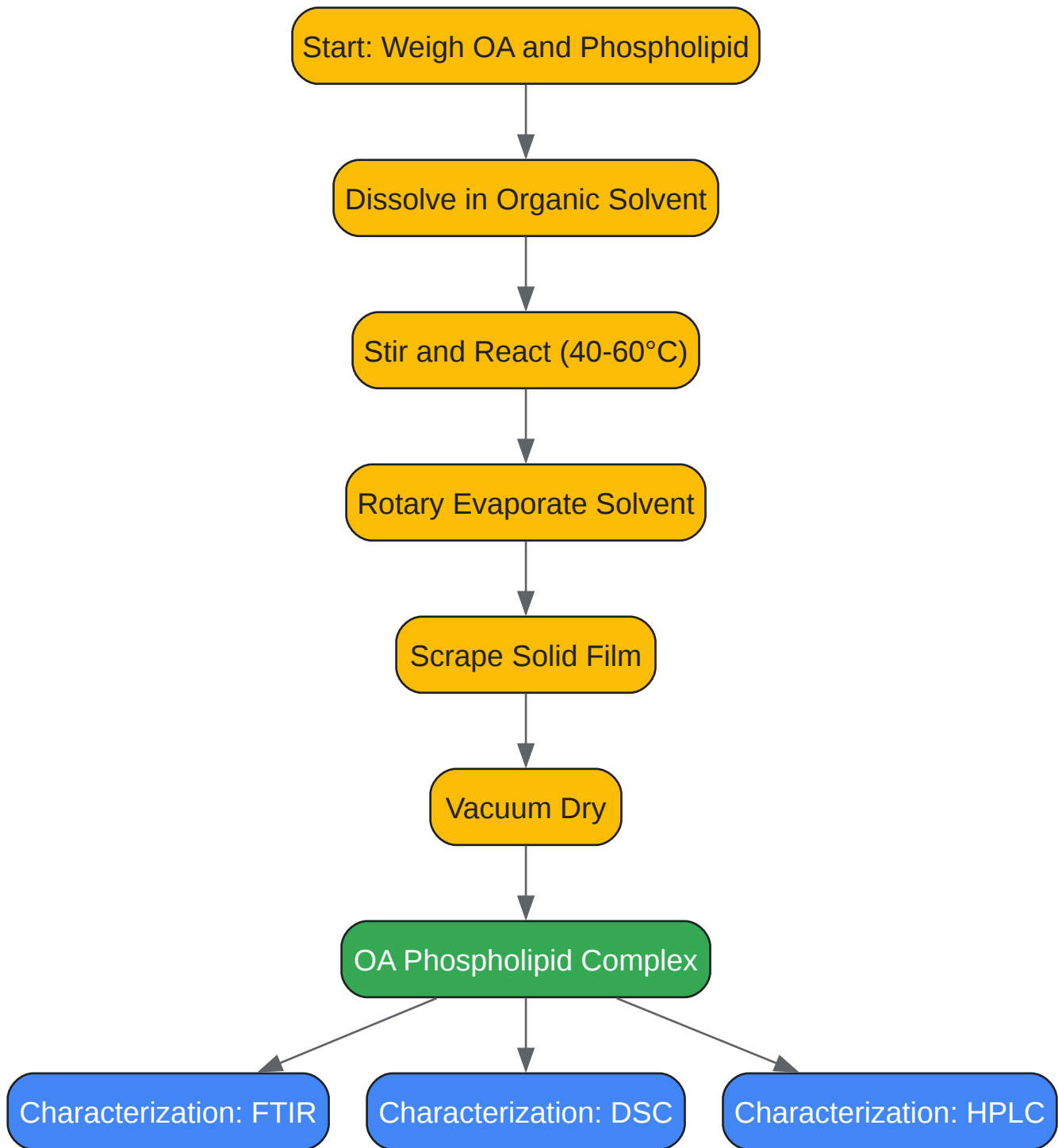
## Visualizing Key Anti-inflammatory Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the core mechanisms and preparation workflow discussed in the Application Notes.



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**Mechanism of Anti-inflammatory Action:** This diagram illustrates how Oleanolic Acid exerts its anti-inflammatory effects by inhibiting key signaling pathways (NF-κB and MAPK) activated by inflammatory stimuli like LPS, leading to reduced production of inflammatory mediators [4] [1].



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**OA Phospholipid Complex Preparation Workflow:** This flowchart outlines the key steps in the solvent evaporation method for preparing the Oleanolic Acid phospholipid complex, followed by essential characterization techniques to confirm successful formation [4] [2].

## Application Notes for Researchers

- **Justification for Complexation:** The primary driver for developing OA-PC is to mitigate the fundamental limitations of OA, which is a BCS Class IV drug with very low aqueous solubility (1.75 µg/mL) and oral bioavailability (0.7%) [1]. The phospholipid complex can enhance solubility and permeability, leading to improved pharmacokinetics and pharmacodynamics.
- **Synergistic Potential:** Combining OA with paeonol in a liposomal system where OA replaces cholesterol has shown enhanced stability and superior anti-inflammatory effects compared to traditional cholesterol-containing liposomes, suggesting a productive avenue for combination therapies [4].
- **Advanced Formulations:** The OA-PC complex can serve as an intermediate for further advanced drug delivery systems, such as incorporation into nanoliposomes [5] or other nanoparticles [2], to achieve targeted delivery and further enhance therapeutic efficacy.

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